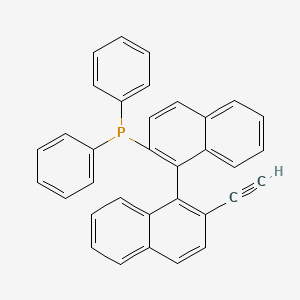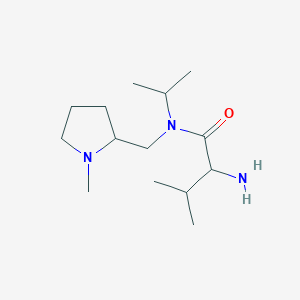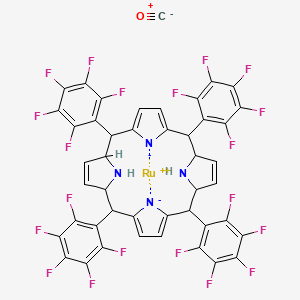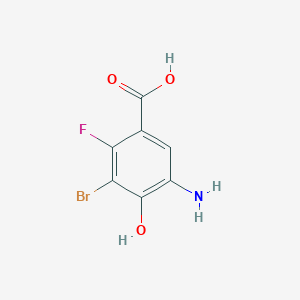
5-Amino-3-bromo-2-fluoro-4-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-bromo-2-fluoro-4-hydroxybenzoic acid: is an organic compound with the molecular formula C7H5BrFNO3. This compound is characterized by the presence of amino, bromo, fluoro, and hydroxy functional groups attached to a benzoic acid core. The unique combination of these substituents imparts distinct chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-2-fluoro-4-hydroxybenzoic acid typically involves multi-step organic reactions. One common approach is to start with a suitably substituted benzoic acid derivative and introduce the amino, bromo, and fluoro groups through a series of substitution reactions. For example, a possible synthetic route could involve:
Nitration: of a precursor benzoic acid to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Bromination: and reactions to introduce the bromo and fluoro substituents.
Hydroxylation: to introduce the hydroxy group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-bromo-2-fluoro-4-hydroxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromo or fluoro groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a quinone derivative, while nucleophilic substitution of the bromo group could produce various substituted benzoic acids.
Aplicaciones Científicas De Investigación
5-Amino-3-bromo-2-fluoro-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-bromo-2-fluoro-4-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, influencing pathways involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-3-fluoro-2-hydroxybenzoic acid
- 2-Fluoro-4-hydroxybenzoic acid
- 3-Bromo-2-hydroxybenzoic acid
Uniqueness
5-Amino-3-bromo-2-fluoro-4-hydroxybenzoic acid is unique due to the combination of amino, bromo, fluoro, and hydroxy groups on the benzoic acid core. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C7H5BrFNO3 |
|---|---|
Peso molecular |
250.02 g/mol |
Nombre IUPAC |
5-amino-3-bromo-2-fluoro-4-hydroxybenzoic acid |
InChI |
InChI=1S/C7H5BrFNO3/c8-4-5(9)2(7(12)13)1-3(10)6(4)11/h1,11H,10H2,(H,12,13) |
Clave InChI |
NVWPJYQDGIOMKP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1N)O)Br)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B14786617.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester](/img/structure/B14786625.png)



![Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]-](/img/structure/B14786652.png)
![N-[4-(morpholin-4-ylsulfonyl)-2-nitrophenyl]leucine](/img/structure/B14786658.png)
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14786667.png)
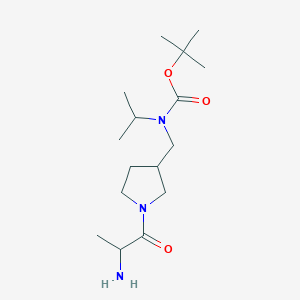
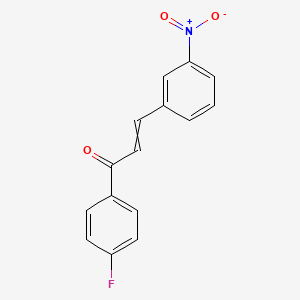
![tert-butyl (S)-3-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B14786680.png)
